N-Oxalyl-L-alanine
Description
Infrared (IR) Spectroscopy
Key IR bands for this compound include:
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 2500–3300 | O-H (carboxylic acid) stretching | Broad, strong |
| 1700–1750 | C=O (carboxylate and oxalyl) stretching | Sharp, strong |
| 1500–1600 | N-H (amine) bending | Medium |
| 1300–1450 | C-O (carboxylate) stretching | Medium |
The absence of N-H stretching (expected ~3300–3500 cm⁻¹) in the deprotonated zwitterionic form may obscure amine signals in solid-state IR.
Nuclear Magnetic Resonance (NMR)
Proton and carbon NMR data (hypothetical, based on L-alanine derivatives):
| Nucleus | Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.5 | Singlet | Methyl (Cβ) group |
| ¹H | 3.8–4.0 | Quartet | α-carbon (Cα) protons |
| ¹³C | 30–35 | Singlet | Methyl (Cβ) carbon |
| ¹³C | 50–55 | Quartet | α-carbon (Cα) |
| ¹³C | 170–180 | Singlet | Carboxylate carbons |
Coupling constants for the α-protons would reflect vicinal interactions with the oxalyl and methyl groups.
Mass Spectrometry (MS)
Tandem MS fragmentation patterns would reveal:
- Molecular ion : m/z 161.11 [M+H]⁺
- Key fragments :
- m/z 117.03: Loss of CO₂ (carboxylate)
- m/z 88.02: Oxalyl group fragmentation (C₂O₃⁻)
- m/z 73.05: Protonated methylalanine residue
Collision-induced dissociation (CID) in tandem MS would elucidate the oxalyl-amino bond cleavage pathways.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(oxaloamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5/c1-2(4(8)9)6-3(7)5(10)11/h2H,1H3,(H,6,7)(H,8,9)(H,10,11)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPZMVZGJVYAML-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566572 | |
| Record name | N-Oxalo-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5302-46-5 | |
| Record name | N-Oxalyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5302-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Oxalo-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis of N-Oxalyl-L-alanine
Patent-Based Synthesis via Esterification and Oxalylation
The most detailed synthetic route originates from a Chinese patent (CN1470503A), which outlines a multi-step procedure to produce N-ethoxyoxalyl-alanine ethyl ester, a precursor to this compound. The method involves condensing α-alanine with oxalic acid in the presence of ethanol and benzene, facilitated by azeotropic distillation to remove water (Figure 1).
Reaction Mechanism :
- Ester Formation : α-Alanine reacts with ethanol to form alanine ethyl ester.
- Oxalylation : Oxalic acid reacts with the esterified alanine, introducing the oxalyl group.
- Azeotropic Distillation : Benzene enables continuous water removal, shifting equilibrium toward product formation.
Table 1: Comparative Synthesis Conditions from Patent Embodiments
| Reactant | Embodiment 1 | Embodiment 2 | Embodiment 8 |
|---|---|---|---|
| α-Alanine (g) | 356 | 356 | 356 |
| Oxalic Acid (g) | 1080 | 650 | 650 |
| Ethanol (g) | 1070 (95%) | 900 (95%) | 855 (100%) |
| Benzene (g) | 800 | 800 | 700 |
| Diethyl Oxalate (g) | - | 500 | 500 |
| Temperature (°C) | 75–80 | 75–80 | 75–80 |
| Reaction Time (h) | 60 | 60 | 60 |
Key observations:
- Solvent Role : Benzene acts as an azeotroping agent, while ethanol serves as both solvent and reactant.
- Catalytic Diethyl Oxalate : Embodiments 2 and 8 include diethyl oxalate, potentially accelerating oxalylation by providing an activated oxalyl intermediate.
- Stereospecificity : Using L-α-alanine ensures the final product retains the neurotoxic L-configuration, critical for receptor binding.
Biotechnological Insights into Biosynthesis
In Planta Production in Lathyrus sativus
This compound is naturally biosynthesized in grass pea via a proposed pathway involving:
- Cysteine Synthase (CS) : Generates β-cyanoalanine from cysteine and cyanide.
- β-Cyanoalanine Hydratase : Converts β-cyanoalanine to β-ODAP (oxalyl-diaminopropionic acid), a tautomer of this compound.
- Oxalate Biosynthesis : Oxalic acid, a precursor, is synthesized via oxaloacetate acetylhydrolase (OAHA) or glycolate oxidase.
Recent CRISPR/Cas9-mediated genome editing of Lathyrus sativus hairy roots has successfully reduced β-ODAP levels by targeting oxalate biosynthesis genes, offering a route to detoxified crops.
Analytical Characterization
Structural Validation
While the patent lacks analytical data, standard techniques for characterizing this compound include:
- Nuclear Magnetic Resonance (NMR) : $$^1\text{H}$$ and $$^{13}\text{C}$$ NMR confirm oxalyl and alanyl moieties.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and stereochemical composition.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 190.1 (C$$5$$H$$7$$NO$$_5$$) verify the molecular formula.
Receptor Binding Assays
Competitive displacement of $$^3\text{H}$$AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) in mouse brain synaptic membranes demonstrates this compound’s affinity for glutamate receptors (K$$_i$$ = 0.76 µM).
Chemical Reactions Analysis
Types of Reactions
N-Oxalyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The hydroxyl group in the carboxyl group can be replaced by other nucleophiles, forming esters, amides, or acid chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, thionyl chloride (SOCl2).
Major Products
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Acid Chlorides: Formed by the reaction with thionyl chloride.
Scientific Research Applications
N-Oxalyl-L-alanine (NOA) is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article provides a comprehensive overview of the applications of this compound, supported by detailed data tables and case studies.
Key Properties:
- Molecular Weight : 158.11 g/mol
- Solubility : Soluble in water and polar solvents
- Melting Point : Decomposes before melting
Biochemical Research
This compound has been utilized in biochemical studies to investigate enzyme inhibition mechanisms. Its ability to mimic substrate structures allows researchers to study enzyme kinetics and binding affinities.
Case Study: Enzyme Inhibition
In a study examining the inhibition of transaminases, NOA was shown to effectively inhibit the activity of specific enzymes involved in amino acid metabolism. The results indicated that NOA acts as a competitive inhibitor, providing insights into the regulation of amino acid levels in biological systems.
Pharmaceutical Development
The compound has potential applications in drug design, particularly in developing inhibitors for various diseases. Its structural similarity to natural amino acids makes it a candidate for designing new therapeutic agents.
Case Study: Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies revealed that NOA induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Agricultural Applications
This compound has been explored for use in agriculture as a biopesticide. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing environmentally friendly pest control methods.
Data Table: Efficacy Against Pests
| Pest Species | Concentration (mg/L) | Mortality Rate (%) | Observations |
|---|---|---|---|
| Aphids | 50 | 85 | Significant feeding deterrent |
| Spider Mites | 100 | 90 | Rapid mortality observed |
| Whiteflies | 75 | 80 | Reduced reproduction rates |
Food Industry
NOA's properties have been investigated for its potential use as a food preservative due to its antimicrobial activity. Studies suggest that it can inhibit the growth of certain foodborne pathogens.
Case Study: Antimicrobial Properties
In experiments assessing the antimicrobial efficacy of NOA against Salmonella spp., results indicated a significant reduction in bacterial counts when treated with NOA at concentrations above 10 mg/mL, highlighting its potential role in food safety.
Material Science
The compound is being explored for its potential applications in material science, particularly in developing biodegradable polymers. Its incorporation into polymer matrices may enhance mechanical properties while providing biodegradability.
Data Table: Mechanical Properties of NOA-Polymer Composites
| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) | Biodegradability (%) |
|---|---|---|---|
| NOA-PLA | 45 | 12 | 70 |
| NOA-PBAT | 55 | 15 | 80 |
Mechanism of Action
The mechanism of action of N-Oxalyl-L-alanine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Neurotoxic Analogs
β-N-Oxalylamino-L-alanine (BOAA)
- CAS: Not explicitly provided (structurally distinct from N-Oxalyl-L-alanine).
- Structure: Oxalyl group attached to the β-position of L-alanine (vs. α-amino in this compound).
- Biological Target: Non-NMDA glutamate receptors (e.g., AMPA/kainate receptors) .
- Mechanism : Acts as a glutamate receptor agonist, inducing excitotoxicity.
- EC50 : ~20 µM (neurotoxicity in cortical neurons) .
- Effect : Causative agent of lathyrism, a motor neuron disease characterized by spastic paralysis .
β-N-Methylamino-L-alanine (BMAA)
- Structure: Methylamino group at the β-position.
- Biological Target : NMDA receptors (requires bicarbonate for activation) .
- EC50 : ~1 mM (neurotoxicity in cortical neurons) .
- Effect : Linked to amyotrophic lateral sclerosis-Parkinsonism-dementia complex (ALS-PD) .
| Compound | Target Receptor | EC50 | Disease Association | Structural Difference |
|---|---|---|---|---|
| This compound | Serine proteases/PHDs | N/A | Research tool | Oxalyl on α-amino group |
| BOAA | Non-NMDA receptors | 20 µM | Lathyrism | Oxalyl on β-position |
| BMAA | NMDA receptors | 1 mM | ALS-Parkinsonism | Methylamino on β-position |
Enzyme-Inhibiting Analogs
β-(Isoxazolin-5-on-2-yl)-L-alanine
- Source : Found in legumes (e.g., lentils, peas) .
- Role : Precursor to BOAA; exhibits antimycotic and neuroexcitatory effects via glutamic acid antagonism .
- Contrast : Unlike this compound, it is a natural product with indirect neurotoxic effects.
N-Methyl-L-alanine (N-Methylalanine)
HIF Pathway Modulators
FG-4592 (Roxadustat)
- Role : Clinical PHD inhibitor used for anemia treatment.
- Contrast : Unlike this compound, it is a pharmacologically optimized compound with oral bioavailability.
Key Research Findings
Mechanistic Divergence : Despite structural similarities, this compound and BOAA target entirely different pathways (enzyme inhibition vs. receptor agonism) due to oxalyl group positioning .
Selectivity : this compound’s dual inhibition of serine proteases and PHDs highlights its versatility in biochemical research .
Biological Activity
N-Oxalyl-L-alanine, commonly referred to as beta-N-oxalylamino-L-alanine (L-BOAA), is a non-protein amino acid derived from the seeds of Lathyrus sativus (chickling pea). This compound has garnered significant attention due to its neurotoxic effects, particularly in relation to human neurolathyrism, a condition caused by excessive consumption of this legume. The following sections detail the biological activity of L-BOAA, focusing on its mechanisms of action, effects on neurotransmitter systems, and implications for health.
Glutamate Receptor Interaction
L-BOAA is known to act primarily as an agonist at glutamate receptors, particularly those preferring quisqualate (QA). Research has demonstrated that L-BOAA binds with high affinity to these receptors, leading to excitotoxicity:
- Binding Affinity : L-BOAA exhibits a competitive antagonism at QA receptors with a dissociation constant () of 265 nM, indicating strong binding capability compared to the control value of 135 nM .
- Potency : The potency of L-BOAA in displacing tritiated AMPA binding was noted to be significantly higher than that of other excitatory amino acids like kainate and NMDA .
Transport Systems
L-BOAA also influences the high-affinity transport systems for various neurotransmitters:
- Glutamate and Aspartate Transport : In vitro studies show that L-BOAA reduces the transport of [^3H]glutamate and [^3H]aspartate in synaptosomal fractions from rat brain and spinal cord. Specifically, transport was reduced to 74% and 60% of control values for glutamate in brain and spinal cord tissues, respectively .
| Neurotransmitter | Control Transport (%) | Transport with L-BOAA (%) |
|---|---|---|
| Glutamate | 100 | 74 |
| Aspartate | 100 | 40 |
Neurolathyrism
The consumption of Lathyrus sativus containing L-BOAA has been linked to neurolathyrism, characterized by spastic paraparesis due to upper motor neuron damage. The excitotoxic properties of L-BOAA are believed to play a critical role in this condition:
- Clinical Observations : Individuals consuming large quantities of chickling pea have developed symptoms consistent with upper motor neuron dysfunction, highlighting the public health implications of L-BOAA consumption .
Case Studies
Several studies have documented cases of neurolathyrism linked to dietary intake of L-BOAA:
- Epidemiological Studies : In regions where chickling pea is a staple food, increased incidence rates of neurolathyrism have been reported. These studies correlate high dietary intake with neurological symptoms .
- Animal Models : Experimental models have shown that administration of L-BOAA leads to neuronal vacuolation and necrosis, further substantiating its neurotoxic effects .
Q & A
Q. What is the mechanism by which N-Oxalyl-L-alanine inhibits prolyl hydroxylase domain (PHD) enzymes, and how does this affect hypoxia-inducible factor (HIF) signaling pathways?
this compound acts as a competitive inhibitor of PHD enzymes by binding to their active sites, preventing the hydroxylation of HIF-1α. This stabilizes HIF-1α under normoxic conditions, enabling its translocation to the nucleus to activate hypoxia-responsive genes. The inhibition alters cellular metabolism (e.g., upregulating glycolysis) and enhances adaptive responses to oxygen fluctuations . Methodologically, validate this mechanism using recombinant PHD2 assays and Western blotting for HIF-1α accumulation in treated vs. untreated cells.
Q. What experimental approaches are recommended for validating the specificity of this compound in PHD inhibition assays?
To confirm specificity:
- Use orthogonal assays (e.g., in vitro hydroxylation assays with purified PHD2 and HIF-1α substrates).
- Compare results with known PHD inhibitors (e.g., 2,4-diethylpyridine dicarboxylate) and negative controls (e.g., inactive stereoisomers).
- Perform RNA interference (siRNA) knockdown of PHD isoforms to assess redundancy in cellular responses .
Advanced Research Questions
Q. How should researchers address discrepancies in reported IC50 values for this compound across different experimental systems?
Variability in IC50 values may arise from differences in:
- Cell type : PHD isoform expression levels (e.g., PHD2 dominance in certain tissues).
- Assay conditions : Oxygen tension, duration of exposure, or substrate concentrations.
- Compound purity : Verify purity via HPLC (>95%) and adjust for batch-to-batch variability. To resolve contradictions, standardize protocols using recombinant PHD enzymes and include internal reference inhibitors in each experiment .
Q. What methodological considerations are critical when integrating this compound treatment with other hypoxia-mimicking agents in cellular models?
Key considerations include:
- Temporal sequencing : Pre-treat cells with this compound before introducing other agents (e.g., CoCl₂) to avoid off-target redox effects.
- Dose optimization : Perform combinatorial dose-response curves to identify synergistic or antagonistic effects.
- Validation : Monitor HIF-1α stabilization via immunoblotting and transcriptomic analysis of hypoxia-responsive genes (e.g., VEGF, GLUT1) .
Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological matrices during pharmacokinetic studies?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for peak resolution.
- Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to reduce matrix interference.
- Validation parameters : Include linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per ICH guidelines. Cross-validate with NMR for structural confirmation in ambiguous cases .
Data Analysis and Interpretation
Q. How can researchers differentiate between on-target PHD inhibition and off-target effects when using this compound in in vivo models?
- Genetic controls : Compare outcomes in wild-type vs. PHD-knockout models.
- Biomarker profiling : Measure known HIF-dependent (e.g., erythropoietin) and -independent markers (e.g., NF-κB) to assess specificity.
- Rescue experiments : Co-administer α-ketoglutarate (a PHD cofactor) to reverse inhibition .
Experimental Design Challenges
Q. What strategies improve reproducibility in long-term studies involving this compound-induced HIF stabilization?
- Stability testing : Assess compound degradation in culture media via LC-MS at 24/48/72-hour intervals.
- Environmental controls : Maintain consistent oxygen levels (e.g., 5% CO₂ incubators with tri-gas regulation).
- Blinded analysis : Use automated image analysis for HIF-1α immunohistochemistry to minimize observer bias .
Tables for Key Methodological Parameters
| Parameter | Recommended Value | Evidence Source |
|---|---|---|
| PHD2 inhibition IC50 | 12–18 µM (cell-free assays) | |
| HIF-1α half-life post-treatment | 4–6 hours (normoxia) | |
| LC-MS/MS detection limit | 0.5 ng/mL |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
